1-(5-Bromothiophen-2-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine
CAS No.:
Cat. No.: VC17865321
Molecular Formula: C10H14BrNOS
Molecular Weight: 276.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H14BrNOS |
---|---|
Molecular Weight | 276.20 g/mol |
IUPAC Name | N-[(5-bromothiophen-2-yl)methyl]-1-(oxolan-2-yl)methanamine |
Standard InChI | InChI=1S/C10H14BrNOS/c11-10-4-3-9(14-10)7-12-6-8-2-1-5-13-8/h3-4,8,12H,1-2,5-7H2 |
Standard InChI Key | VLGNDARDVULEQJ-UHFFFAOYSA-N |
Canonical SMILES | C1CC(OC1)CNCC2=CC=C(S2)Br |
Introduction
Structural and Functional Characteristics
The molecule features a 5-bromothiophene ring attached to a methanamine group, which is further substituted with a tetrahydrofuran-2-ylmethyl chain. The bromine atom at the 5-position of the thiophene ring enhances electrophilic reactivity, making the compound a versatile intermediate for cross-coupling reactions . The tetrahydrofuran (THF) moiety introduces stereochemical complexity and potential hydrogen-bonding interactions, which may influence its solubility and biological activity .
Synthetic Methodologies
Precursor Synthesis and Functionalization
The synthesis of bromothiophene derivatives often begins with commercially available intermediates. For example, (5-bromothiophen-2-yl)methanamine hydrochloride (CID 23130577) serves as a key precursor for analogous compounds . Its preparation typically involves bromination of thiophene derivatives followed by amination steps. In one reported route, α-bromoketones are treated with thiourea to form thiazole intermediates, which are subsequently coupled with acyl chlorides .
A related approach for installing the THF-methyl group involves alkylation reactions. For instance, the synthesis of 53 in a study by PMC8855368 utilized tert-butyl (4-bromothiophen-2-yl)carbamate (54) conjugated with 5-(bromomethyl)-3-methylisoxazole under basic conditions (NaH), followed by Boc deprotection and acryloylation . Adapting this strategy, the THF-methylamine side chain could be introduced via nucleophilic substitution or reductive amination using a tetrahydrofurfuryl bromide derivative.
Physicochemical Properties
While experimental data for 1-(5-Bromothiophen-2-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine are scarce, its structural analogs provide proxy information:
The presence of the bromine atom and amine functionality suggests susceptibility to hydrolysis under acidic or basic conditions . The THF ring may confer moderate lipophilicity, balancing the polar amine and bromothiophene groups.
Biological Activity and Applications
Antimicrobial and Antiviral Prospects
Methyl 4-bromothiophene-2-carboxylate (Ambeed 62224-16-2) is flagged for antibiotic and antiviral research . By extension, the primary amine in this compound might serve as a building block for prodrugs or targeted therapies, leveraging the thiophene ring’s ability to engage in π-stacking with biological targets.
Future Directions and Research Gaps
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Synthetic Optimization: Developing stereoselective routes to control the configuration of the THF-methyl group.
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Biological Screening: Evaluating inhibitory activity against GSTO1–1, sodium-dependent transporters, or microbial targets.
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Safety Profiling: Conducting in vitro toxicology studies to quantify acute and chronic risks.
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